molecular formula C25H24N2O4S B2773944 N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide CAS No. 1251699-23-6

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide

Cat. No.: B2773944
CAS No.: 1251699-23-6
M. Wt: 448.54
InChI Key: PLRKLIQLAJMVDL-UHFFFAOYSA-N
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Description

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and various aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-30-24-17-11-10-16-22(24)25-26-23(19(2)31-25)18-27(20-12-6-4-7-13-20)32(28,29)21-14-8-5-9-15-21/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRKLIQLAJMVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and oxazole-containing molecules. Examples include:

Uniqueness

What sets N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 341 Da
  • LogP : 3.1
  • Polar Surface Area : 65 Ų
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 4

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

1. Inhibition of Enzymatic Activity

Research indicates that compounds structurally related to this compound can inhibit specific enzymes. For instance, derivatives containing the oxazole scaffold have demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

2. Antimicrobial Properties

The oxazole derivatives exhibit antimicrobial activity against various pathogens. Studies show that compounds similar to this sulfonamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

3. Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines, including B16F10 melanoma cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various oxazole derivatives on mushroom tyrosinase. This compound was included in the screening process, revealing an IC₅₀ value indicative of strong inhibitory potency compared to standard inhibitors like kojic acid .

CompoundIC₅₀ (μM)
This compound40.42 ± 3.70
Kojic Acid50.00 ± 5.00

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

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